molecular formula C9H7ClO4 B1459306 (R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid CAS No. 1820579-80-3

(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid

Cat. No.: B1459306
CAS No.: 1820579-80-3
M. Wt: 214.6 g/mol
InChI Key: MNHNWDHFZWYPIJ-MRVPVSSYSA-N
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Description

(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H7ClO4 and its molecular weight is 214.6 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds such as 2,3-dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid are known to be used as comonomers for polymers synthesized from 3,4-ethylenedioxythiophene (edot) or edot derivatives . These polymers are designed to introduce controlled amounts of hydrophilicity into the resulting copolymers .

Mode of Action

It can be inferred from the related compound, 2,3-dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid, that it may interact with its targets by introducing hydrophilic properties into the resulting copolymers . This can enhance the interaction of these polymers with living tissues .

Biochemical Pathways

Dioxins and dioxin-like compounds, which include a group of structurally related chemicals of dibenzofurans and dibenzo-p-dioxins, are known to be metabolized through two major catabolic routes: lateral and angular dioxygenation pathways .

Pharmacokinetics

It is known that dioxins and dioxin-like compounds are generally persistent in the environment, resistant towards metabolism, hydrophobic and lipophilic, and hence bioaccumulate in the fatty tissues of animals and humans .

Result of Action

It can be inferred from the related compound, 2,3-dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid, that it may result in copolymers with increased bioactivity .

Action Environment

The action of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid can be influenced by various environmental factors. For instance, the related compound, 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid, forms a crystalline solid at room temperature . Its thermal stability and the morphology of its crystals can influence its action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways . Additionally, ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid can form hydrogen bonds with proteins, influencing their structure and function.

Cellular Effects

The effects of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid is relatively stable under physiological conditions, but it can degrade over time, leading to the formation of various metabolites . These metabolites can have different effects on cellular function, depending on their concentration and the duration of exposure.

Dosage Effects in Animal Models

The effects of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant changes in cellular function and metabolism. For instance, high doses of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid have been associated with toxic effects, such as liver damage and disruption of normal hormone signaling pathways . These effects highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The metabolic pathways of this compound can lead to the formation of various metabolites, which can further participate in different biochemical processes. The effects on metabolic flux and metabolite levels depend on the concentration and activity of the enzymes involved.

Transport and Distribution

The transport and distribution of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it can bind to various proteins, influencing its localization and accumulation. The distribution of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid within tissues can affect its overall biological effects.

Subcellular Localization

The subcellular localization of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid can also affect its interactions with other biomolecules and its overall biological activity.

Properties

IUPAC Name

(2R)-6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4/c10-5-1-2-6-7(3-5)13-4-8(14-6)9(11)12/h1-3,8H,4H2,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHNWDHFZWYPIJ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC2=C(O1)C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid
Reactant of Route 2
(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid
Reactant of Route 4
(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid
Reactant of Route 5
(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid
Reactant of Route 6
(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.